4-(3-Chloro-2-methylphenyl)benzoic acid, 95%
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Overview
Description
4-(3-Chloro-2-methylphenyl)benzoic acid (also known as 4-chloromethylbenzoic acid or 4-CMB) is a common organic compound used in scientific research. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4-CMB is a versatile compound that has a wide range of applications in research and industry, from drug synthesis to catalytic reactions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-2-methylphenyl)benzoic acid involves the reaction of 3-chloro-2-methylbenzoic acid with 4-bromoanisole in the presence of a palladium catalyst to form 4-(3-chloro-2-methylphenyl)-4-methoxybenzoic acid. This intermediate is then hydrolyzed with sodium hydroxide to yield the final product, 4-(3-Chloro-2-methylphenyl)benzoic acid.
Starting Materials
3-chloro-2-methylbenzoic acid, 4-bromoanisole, palladium catalyst, sodium hydroxide
Reaction
Step 1: 3-chloro-2-methylbenzoic acid is reacted with 4-bromoanisole in the presence of a palladium catalyst to form 4-(3-chloro-2-methylphenyl)-4-methoxybenzoic acid., Step 2: The intermediate product from step 1 is hydrolyzed with sodium hydroxide to yield the final product, 4-(3-Chloro-2-methylphenyl)benzoic acid.
Mechanism Of Action
The mechanism of action of 4-CMB depends on the specific application. In organic synthesis, 4-CMB is used as a reagent to form various products. In the synthesis of heterocyclic compounds, 4-CMB is used as a starting material to form various heterocyclic compounds. In the synthesis of polymers and cross-linked polymers networks, 4-CMB is used as a cross-linking agent to form various polymers.
Biochemical And Physiological Effects
4-CMB is not known to have any significant biochemical or physiological effects. It is not known to have any toxicological effects, and is not known to be an irritant or sensitizer.
Advantages And Limitations For Lab Experiments
4-CMB is a versatile compound that has a wide range of applications in research and industry. It is relatively inexpensive, readily available, and easy to handle. It is also stable under normal laboratory conditions and is not volatile. However, it is a strong acid and should be handled with caution.
Future Directions
• 4-CMB can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
• 4-CMB can be used as a starting material in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives.
• 4-CMB can be used in the synthesis of polymers and cross-linked polymers networks.
• 4-CMB can be used in the synthesis of optically active compounds.
• 4-CMB can be used in the synthesis of polysaccharides and polysaccharide derivatives.
• 4-CMB can be used in the synthesis of polymeric materials for drug delivery.
• 4-CMB can be used in the synthesis of fluorescent probes for imaging applications.
• 4-CMB can be used in the synthesis of polymers for tissue engineering.
• 4-CMB can be used in the synthesis of polymers for biomedical applications.
Scientific Research Applications
4-CMB is widely used in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. 4-CMB is also used in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. In addition, it is used in the synthesis of polymers and cross-linked polymers networks.
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLPYWDAPCFVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680722 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)benzoic acid | |
CAS RN |
1181295-25-9 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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